FLT4 protein

Kinase Selectivity Small Molecule Inhibitor Biochemical Assay

FLT4 (VEGFR-3) is the only VEGFR family member that does not bind VEGF-A; its exclusive ligands are VEGF-C and VEGF-D. Unlike VEGFR-1 or VEGFR-2, FLT4 is the definitive lymphatic endothelial marker and the sole VEGFR causally linked to Milroy disease (70% of cases). Researchers screening for VEGFR-3-selective inhibitors require this target to avoid confounding VEGFR-1/2 signals. Our HEK293-expressed recombinant FLT4 extracellular domain (Tyr25–Ile776) is validated for VEGF-C binding (linear range 8–500 ng/mL), delivering native ligand-receptor pharmacology for kinase selectivity assays, signaling pathway dissection (MAPK/ERK, PI3K/AKT), and pathogenic mutation characterization.

Molecular Formula C8H14N2O
Molecular Weight 0
CAS No. 144638-77-7
Cat. No. B1179303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFLT4 protein
CAS144638-77-7
SynonymsFLT4 protein
Molecular FormulaC8H14N2O
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.05 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FLT4 Protein (VEGFR-3) CAS 144638-77-7: Product Specifications and Procurement-Relevant Molecular Characterization


FLT4 protein, also designated Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), is a receptor tyrosine kinase encoded by the human FLT4 gene (Gene ID: 2324) [1]. This ~195 kDa high-affinity receptor belongs to the class III subfamily of receptor tyrosine kinases alongside VEGFR-1 (FLT-1) and VEGFR-2 (KDR/Flk-1) [2]. FLT4/VEGFR-3 is the sole member of the VEGFR family that does not bind VEGF-A; instead, its natural ligands are VEGF-C and VEGF-D [3]. Recombinant FLT4 proteins for research use are predominantly produced in HEK293 expression systems, with the extracellular domain (typically Tyr25 to Ile776) fused to tags such as 6×His, Fc, or His-Avi [4][5].

Why FLT4 (VEGFR-3) Cannot Be Substituted with FLT1 (VEGFR-1) or KDR (VEGFR-2) in Lymphatic-Targeted Research


Although FLT4 (VEGFR-3), FLT1 (VEGFR-1), and KDR (VEGFR-2) are structurally related class III receptor tyrosine kinases, they exhibit functionally non-redundant ligand-binding specificities and divergent physiological roles that preclude generic substitution. VEGFR-3 is the only member of the VEGFR family that does not bind VEGF-A; its natural ligands are VEGF-C and VEGF-D, whereas VEGFR-1 binds VEGF-A, VEGF-B, and PlGF, and VEGFR-2 binds VEGF-A, VEGF-C, and VEGF-D [1]. In functional assays using oligodendrocyte progenitor cells, only anti-VEGFR-3 neutralizing antibody completely abolished VEGF-C-stimulated proliferation; anti-VEGFR-1 and anti-VEGFR-2 antibodies produced no inhibitory effect [2]. The evidence presented in Section 3 establishes that FLT4 possesses quantifiable differentiation across kinase selectivity, downstream signaling blockade, disease-relevant mutational association, and recombinant protein performance.

Quantitative Comparative Evidence for FLT4 (VEGFR-3) Differentiation Against Closest Analogs


FLT4 Kinase Domain Exhibits >130-Fold Higher Sensitivity to Selective Inhibitor MAZ51 Relative to VEGFR-2

In head-to-head biochemical kinase assays, the compound MAZ51 demonstrates striking differential potency against VEGFR-3 (FLT4) compared to VEGFR-2 (KDR). VEGFR-3 kinase activity was inhibited with an IC50 of 0.5 nM, whereas VEGFR-2 required an IC50 of 35 nM, representing a 70-fold potency differential. Critically, this assay also measured VEGFR-1 (FLT1) with an IC50 of 33 nM, confirming that VEGFR-3 is 66-fold more sensitive to MAZ51 inhibition than VEGFR-1 [1]. This differential is further validated in cell-based assays: MAZ51 inhibited VEGF-C-stimulated VEGFR-3 phosphorylation in HLEC cells with an IC50 of 1.5 nM, compared to 0.6 nM for VEGF-A-stimulated KDR phosphorylation in HEK293-KDR cells—a difference that underscores the functional selectivity window [1].

Kinase Selectivity Small Molecule Inhibitor Biochemical Assay

SAR131675 Exhibits 50-Fold Selectivity for FLT4 Over VEGFR-1 and 10-Fold Over VEGFR-2 in Cell-Free Kinase Assays

The small molecule SAR131675 was profiled against the VEGFR family in cell-free kinase assays. Against recombinant human VEGFR-3 tyrosine kinase, SAR131675 exhibited an IC50 of 23 nM and a Ki of 12 nM. In the same assay system, SAR131675 inhibited VEGFR-1 tyrosine kinase with an IC50 >3 μM and VEGFR-2 tyrosine kinase with an IC50 of 235 nM [1]. This translates to a >130-fold selectivity for VEGFR-3 over VEGFR-1 and approximately 10-fold selectivity over VEGFR-2. The selectivity is maintained in cell-based functional readouts: SAR131675 inhibits VEGF-C- and VEGF-D-induced lymphatic cell survival with IC50 values of 14 nM and 17 nM respectively, while VEGF-A-induced survival (mediated by VEGFR-2) requires an IC50 of 664 nM [1].

VEGFR-3 Selective Inhibitor Kinase Profiling Drug Discovery

VEGFR-3 Signaling Blockade Reduces VEGF-C-Stimulated ERK Phosphorylation with IC50 of 30 nM

Using SAR131675 as a selective VEGFR-3 inhibitor probe, researchers quantified the compound's effect on downstream MAPK pathway activation. In cell-based assays, SAR131675 significantly and dose-dependently inhibited VEGF-C-induced ERK phosphorylation with an IC50 of approximately 30 nM [1]. In contrast, VEGF-A-induced VEGFR-2 phosphorylation was inhibited with a substantially higher IC50 of 239 nM [1]. This nearly 8-fold difference in downstream signaling inhibition potency directly correlates with the compound's differential affinity for VEGFR-3 versus VEGFR-2 at the kinase level.

MAPK Signaling Phosphorylation Lymphatic Endothelial Cell

Heterozygous Germline FLT4 Mutations Account for 70% of Milroy Disease Cases While VEGFR-1 and VEGFR-2 Mutations Are Not Causally Associated

A comprehensive genetic analysis of Milroy disease (MD), an autosomal dominant primary lymphedema, established that heterozygous germline mutations in the FLT4 gene are involved in 70% of cases [1]. To date, 58 different variants in FLT4 have been observed across 95 families with MD [2]. This strong genotype-phenotype correlation is unique to FLT4 among the VEGFR family—mutations in FLT1 (VEGFR-1) or KDR (VEGFR-2) are not established as causative for congenital primary lymphedema. The disease prevalence of primary lymphedema is estimated at 1 in 6,000 individuals, with FLT4-mutated Milroy disease representing a significant subset [3].

Lymphedema Genetics Disease Association Clinical Validation

HEK293-Expressed Recombinant Human FLT4 Extracellular Domain Achieves >95% Purity by SDS-PAGE and HPLC with Defined Binding Activity to VEGF-C

Multiple vendors produce recombinant human FLT4 extracellular domain (Tyr25-Ile776) in HEK293 expression systems with purity specifications exceeding 92-95% by SDS-PAGE [1][2]. Some preparations achieve >95% purity by both Tris-Bis PAGE and HPLC . Critically, immobilized recombinant human VEGFR-3/FLT-4 at 5 μg/mL demonstrates dose-dependent binding to recombinant rat VEGF-C within a linear detection range of 8-500 ng/mL [3]. This defined binding activity confirms that the recombinant protein retains its native ligand recognition function, distinguishing it from denatured or improperly folded VEGFR-3 preparations that may lack functional VEGF-C/VEGF-D binding capacity.

Recombinant Protein Quality Control Binding Assay

FLT4 (VEGFR-3) Protein CAS 144638-77-7: Validated Research and Procurement Application Scenarios


Lymphangiogenesis-Focused Kinase Inhibitor Screening Requiring VEGFR-3 Specificity

For screening campaigns where the objective is to identify compounds that selectively inhibit VEGFR-3 without confounding VEGFR-1 or VEGFR-2 activity, recombinant FLT4 protein provides the essential biochemical target. The quantitative selectivity window established for reference inhibitors MAZ51 (70-fold VEGFR-3 vs VEGFR-2 differential; IC50 = 0.5 nM for VEGFR-3 vs 35 nM for VEGFR-2) and SAR131675 (10- to 130-fold VEGFR-3 selectivity) [1][2] serves as a benchmark for assessing novel compound selectivity. Procurement of active, HEK293-expressed FLT4 extracellular domain with validated VEGF-C binding capacity (linear range 8-500 ng/mL) ensures that assay readouts reflect native ligand-receptor interactions [3].

Downstream Signaling Pathway Dissection in Lymphatic Endothelial Cells

Researchers investigating VEGF-C/VEGFR-3-mediated activation of MAPK/ERK and PI3K/AKT pathways in lymphatic endothelial cells require tools that distinguish VEGFR-3 signaling from VEGFR-2 signaling. The differential inhibition of VEGF-C-induced ERK phosphorylation (IC50 ≈ 30 nM) versus VEGF-A-induced VEGFR-2 phosphorylation (IC50 = 239 nM) using SAR131675 [4] provides a validated experimental framework for pathway-specific interrogation. FLT4 protein is the essential reagent for generating positive controls, calibrating antibody specificity, and validating target engagement in these signaling studies.

Primary Lymphedema and Milroy Disease Genetic Research

Given that heterozygous germline FLT4 mutations account for 70% of Milroy disease cases [5], with 58 distinct pathogenic variants identified across 95 families [6], FLT4 protein serves as the critical reference standard for functional characterization of novel mutations. Recombinant FLT4 protein enables in vitro kinase assays to assess whether newly identified variants impair receptor autophosphorylation—a known mechanism in MD pathogenesis [6]. The exclusive causal association of FLT4 with hereditary lymphedema distinguishes it from VEGFR-1 and VEGFR-2, which lack established roles in this disease [5].

In Vivo Lymphatic Imaging and Lineage Tracing Model Development

FLT4 (VEGFR-3) is established as one of the most specific markers of lymphatic endothelial cells [7]. The development of Flt4-driven reporter mouse lines expressing EGFP-luciferase fusion proteins enables direct fluorescence visualization and in vivo quantification of lymphangiogenesis associated with inflammation and tumor metastasis [7]. Recombinant FLT4 protein is essential for validating antibody specificity and assay calibration in these imaging studies. Selection of FLT4 over VEGFR-1 or VEGFR-2 is non-negotiable for lymphatic-specific applications, as VEGFR-1 and VEGFR-2 are broadly expressed on blood vascular endothelium and would yield confounding signals.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for FLT4 protein

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.